molecular formula C13H24N2O2 B2630410 Tert-butyl 3-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate CAS No. 1251007-00-7

Tert-butyl 3-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B2630410
CAS No.: 1251007-00-7
M. Wt: 240.347
InChI Key: NSYCYVWHKGRXGP-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(pyrrolidin-3-yl)pyrrolidine-1-carboxylate” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It belongs to the class of pyrrolidine carboxylate compounds.


Synthesis Analysis

The synthesis of similar compounds involves the use of biochemical reagents. For instance, the synthesis of “tert-Butyl 3-aminopyrrolidine-1-carboxylate” involves Di-tert-butyl dicarbonate and 3-Aminopyrrolidine . Another compound “(2S)-4-Oxo-2-(3-thiazolidinylcarbonyl)-1-pyrrolidinecarboxylic acid tert-butyl ester” is produced by precipitation and filtration, followed by washing and drying under reduced pressure .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-5-11(9-15)10-4-6-14-8-10/h10-11,14H,4-9H2,1-3H3 . The molecular weight of the compound is 240.35 .


Chemical Reactions Analysis

The compound is a versatile material used in scientific research. It exhibits unique properties that allow for diverse applications, including drug synthesis, catalysis, and material science.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 240.35 . It is stored at room temperature and is in the form of oil .

Scientific Research Applications

Synthesis and Structural Analysis

  • Enantioselective Synthesis : The compound has been utilized in the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines through nitrile anion cyclization strategies, achieving high yield and purity, which are crucial for further chemical and pharmaceutical applications (Chung et al., 2005).
  • Crystal Structure Analysis : Studies have been conducted to understand the crystal structure of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, providing valuable information on the compound's molecular conformation and potential interactions in complex chemical systems (Naveen et al., 2007).

Medicinal Chemistry and Drug Design

  • Synthesis of Macrocyclic Inhibitors : The compound has been used as a precursor for the synthesis of highly functionalized 2-pyrrolidinones, which are essential for creating novel macrocyclic Tyk2 inhibitors, highlighting its significance in the development of new therapeutic agents (Sasaki et al., 2020).

Organic Chemistry and Reactions

  • Nitrile Anion Cyclization : The compound's involvement in nitrile anion cyclization has been a subject of interest, leading to the formation of chiral pyrrolidine with high yield and optical purity, indicating its versatility in synthesizing complex organic structures (Chung et al., 2005).
  • One-Pot Synthesis of N-heterocyclic Compounds : Its role in the one-pot synthesis of various N-heterocyclic compounds demonstrates its utility in efficient and versatile organic synthesis processes (Matsumura et al., 2000).

Mechanism of Action

The compound acts as a catalyst for certain reactions. It is a ligand in coordination chemistry and an inhibitor of enzymes. It binds to metal ions and is able to transfer electrons in a redox reaction. It also acts as a Lewis acid, meaning that it can accept electrons from other molecules.

Safety and Hazards

The compound is associated with certain hazards. The safety information includes pictograms GHS05, GHS07, and the signal word “Danger”. Hazard statements include H315, H318, H335. Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

tert-butyl 3-pyrrolidin-3-ylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-5-11(9-15)10-4-6-14-8-10/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYCYVWHKGRXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251007-00-7
Record name tert-butyl [3,3'-bipyrrolidine]-1-carboxylate
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